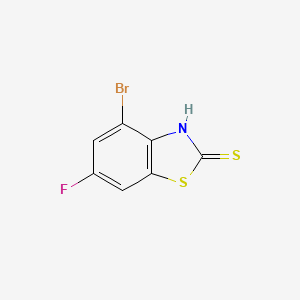

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol

Description

Properties

IUPAC Name |

4-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVUUSBDYSYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Fluoro 1,3 Benzothiazole 2 Thiol and Its Precursors

Optimization of Reaction Conditions and Yield

The efficient synthesis of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol hinges on the careful optimization of reaction conditions for each synthetic step, from the preparation of its precursors to the final cyclization. Maximizing the yield and purity of the final product requires a systematic investigation of parameters such as reagents, solvents, temperature, and reaction time.

The synthesis of the key intermediate, 3-bromo-5-fluoroaniline, is a critical stage where optimization plays a significant role. One common route involves the reduction of a nitro precursor, such as 1-bromo-2-fluoro-4-nitrobenzene or 2-bromo-5-fluoronitrobenzene. The choice of reducing agent and reaction conditions directly impacts the yield and purity of the resulting aniline. For instance, the reduction of 2-bromo-5-fluoronitrobenzene using iron powder in a mixture of acetic acid and ethanol is a well-established method. The reaction is typically refluxed for a couple of hours to ensure complete conversion chemicalbook.com. Another effective method involves catalytic hydrogenation using Raney nickel in a solvent like methanol chemicalbook.com. Each method has its own set of optimal conditions that must be fine-tuned to achieve high yields.

| Precursor | Reagents | Solvent(s) | Temperature | Reaction Time | Yield |

| 2-bromo-5-fluoronitrobenzene | Iron powder, Acetic Acid (HOAc) | Ethanol (EtOH) | Reflux | 2 hours | Quantitative |

| 2-bromo-5-fluoronitrobenzene | Raney Nickel, Hydrogen | Methanol | Not specified | Not specified | High |

| 4-bromo-2-trifluoro toluidine | Multi-step (acetylize, deacetylation, deaminizating, reduction) | Various | Various | Various | 43% Overall |

This table presents a summary of reaction conditions for the synthesis of aniline precursors, based on established methodologies for structurally similar compounds.

The subsequent formation of the benzothiazole (B30560) ring is arguably the most crucial step in the synthesis of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol. A widely used method for constructing 2-aminobenzothiazoles, a class of compounds closely related to the target molecule, is the reaction of a substituted aniline with an alkali metal thiocyanate (such as potassium thiocyanate) and bromine in an acidic medium like glacial acetic acid researchgate.net. The optimization of this cyclization reaction involves several key factors.

| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity |

| Aniline Precursor | 3-bromo-5-fluoroaniline | - | The purity of the aniline precursor is critical for high yield in the subsequent cyclization step. |

| Thiocyanate Source | Potassium Thiocyanate (KSCN) | Sodium Thiocyanate (NaSCN) | Both are effective; the choice may depend on solubility, cost, and desired reaction kinetics. |

| Solvent | Glacial Acetic Acid | Chloroform | Acetic acid is commonly used as it also acts as a catalyst. Chloroform can be used for arylthiourea intermediates researchgate.net. |

| Catalyst | Bromine (Br₂) | Sulfuric Acid (H₂SO₄) | Bromine is a common oxidizing agent for this type of cyclization. Sulfuric acid can also catalyze the reaction researchgate.net. |

| Temperature | 0-10 °C (Bromine addition) | Room Temperature | Low temperature during bromine addition is crucial to control the exothermic reaction and minimize by-product formation. |

This table illustrates key parameters and their potential impact on the cyclization step to form the benzothiazole ring, based on analogous synthetic procedures.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 6 Fluoro 1,3 Benzothiazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the thiol proton. The chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) of these signals are critical for assigning the protons to their specific positions on the benzothiazole (B30560) ring system.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-5 | 7.0 - 7.5 | Doublet of doublets | J(H-F), J(H-H) |

| H-7 | 7.2 - 7.7 | Doublet | J(H-F) |

| N-H (thiol/thione) | 13.0 - 14.0 | Broad singlet | - |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental data is required for definitive assignments.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, including the effects of the bromine, fluorine, and thiazole (B1198619) ring substituents.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=S (Thione) | 185 - 195 |

| C-F | 155 - 165 (with C-F coupling) |

| C-Br | 100 - 110 |

| Other Aromatic C | 110 - 145 |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental data is required for definitive assignments.

Multinuclear NMR (e.g., ¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, a single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and adjacent protons (³JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR and Raman spectra of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol would display characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational modes include:

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ in the IR spectrum.

C=S stretch: A strong absorption band around 1050-1250 cm⁻¹.

C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

C-Br stretch: A band typically found in the lower frequency region of 500-600 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The mass spectrum of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation pattern would provide valuable information about the stability of the molecule and the connectivity of its atoms. Common fragmentation pathways for benzothiazoles may involve the loss of the thiol group, the bromine atom, or cleavage of the thiazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 263/265 | Molecular ion with bromine isotope pattern |

| [M-SH]⁺ | 230/232 | Loss of the thiol group |

| [M-Br]⁺ | 184 | Loss of the bromine atom |

Note: The predicted values are based on the molecular formula C₇H₃BrFNS₂. Actual experimental data is required for definitive analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula (C₇H₃BrFNS₂) to verify the purity and empirical formula of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 31.83 |

| Hydrogen | H | 1.14 |

| Bromine | Br | 30.25 |

| Fluorine | F | 7.19 |

| Nitrogen | N | 5.30 |

| Sulfur | S | 24.28 |

Note: These are the theoretically calculated values. Experimental results should be within ±0.4% to confirm the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.

For 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, an SC-XRD analysis would be instrumental in resolving the inherent tautomerism between the thiol and thione forms. The analysis would definitively locate the position of the proton, confirming whether it resides on the sulfur atom (thiol form) or the nitrogen atom (thione form), a distinction that profoundly influences the molecule's electronic structure and potential for hydrogen bonding.

Although specific crystallographic data for 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is not available in publicly accessible literature, a hypothetical dataset based on analyses of similar benzothiazole structures illustrates the type of information that would be obtained. Key parameters include the crystal system, space group, and unit cell dimensions. The analysis would also reveal crucial details about intermolecular forces, such as hydrogen bonds involving the N-H or S-H group and the thione sulfur, as well as potential halogen bonding involving the bromine atom. These interactions govern the crystal packing and influence properties like melting point and solubility.

Hypothetical Crystallographic Data for 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol

| Parameter | Value |

|---|---|

| Chemical Formula | C7H3BrFNS2 |

| Formula Weight | 264.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5... |

| b (Å) | 15.2... |

| c (Å) | 7.1... |

| β (°) | 98.5... |

| Volume (Å3) | 905... |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.93... |

| Key Intermolecular Interactions | N-H···S Hydrogen Bonding, π-π stacking |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for verifying the purity of a compound and for its separation from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of moderately polar, non-volatile compounds like 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (typically C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, commonly by a UV-Vis detector set to a wavelength where the benzothiazole core strongly absorbs. For preparative applications, the separated fractions can be collected for further use.

Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Expected Retention Time | ~8.5 min |

Gas Chromatography (GC)

Gas chromatography is highly effective for volatile and thermally stable compounds. Due to the relatively low volatility and the presence of an acidic proton in 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, direct analysis by GC may be challenging and could lead to peak tailing and poor reproducibility. A common strategy to overcome this is derivatization, for instance, by methylation of the thiol/thione group to create a more volatile and less polar analogue, which can then be readily analyzed. The purity would be assessed using a flame ionization detector (FID) or a mass spectrometer (MS).

Hypothetical GC Method Parameters (for a derivatized analyte)

| Parameter | Condition |

|---|---|

| Instrument | GC with Flame Ionization Detector (FID) |

| Column | HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector Temperature | 300 °C |

Computational and Theoretical Investigations of 4 Bromo 6 Fluoro 1,3 Benzothiazole 2 Thiol

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. mdpi.com

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. The benzothiazole (B30560) core, a fusion of benzene (B151609) and thiazole (B1198619) rings, is largely planar. The bromine and fluorine substitutions at positions 4 and 6, respectively, along with the thiol/thione group at position 2, introduce specific geometric and electronic perturbations. The electron-withdrawing nature of the halogen atoms influences the bond lengths and charge distribution across the entire ring system. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic behavior of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. mdpi.comasianpubs.org A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For substituted benzothiazoles, this gap is significantly affected by the nature of the substituents on the ring. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, the negative potential is expected to be concentrated around the nitrogen and exocyclic sulfur atoms, while the hydrogen atom on the nitrogen (in the thione form) would be a site of positive potential. researchgate.net

Table 1: Representative Electronic Properties of Substituted Benzothiazoles Calculated by DFT (Note: Data is illustrative, based on studies of analogous compounds, not the specific title compound.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole (unsubstituted) | -6.50 | -1.80 | 4.70 |

| Benzothiazole with Electron-Donating Group | -6.15 | -1.65 | 4.50 |

| Benzothiazole with Electron-Withdrawing Group | -6.85 | -2.35 | 4.50 |

Molecular Docking and Simulation Studies

While molecular docking is predominantly used to predict the binding of a ligand to a biological target, the underlying principles can be applied to study intermolecular interactions in a non-biological context. For 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, specific docking studies focused solely on its non-covalent interactions outside of a biological framework are not prevalent in the literature. However, its structural features, elucidated by DFT, allow for a detailed prediction of the types of intermolecular forces it can engage in.

The molecule's potential for forming non-covalent bonds is diverse:

Hydrogen Bonding: The presence of a nitrogen-hydrogen bond (in the more stable thione tautomer) allows the molecule to act as a hydrogen bond donor. The nitrogen and exocyclic sulfur atoms, being electronegative, can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom at position 4 can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the outer surface of the halogen atom interacts with a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). acs.orgiucr.org

π-π Stacking: The fused aromatic ring system provides a planar surface conducive to π-π stacking interactions with other aromatic molecules.

Dipole-Dipole and van der Waals Interactions: The molecule possesses a significant dipole moment due to its heteroatoms and halogen substituents, leading to dipole-dipole interactions. General van der Waals forces also contribute to its intermolecular associations.

Molecular dynamics simulations could further be used to study the behavior of multiple molecules of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, revealing how these varied intermolecular forces dictate their aggregation and packing in a condensed phase.

Quantum Chemical Calculations for Reactivity Prediction

Key global reactivity descriptors include:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." asianpubs.orgresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules are generally more reactive. researchgate.net

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it measures the molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. researchgate.net

Table 2: Representative Global Reactivity Descriptors for Benzothiazole Derivatives (Note: Data is illustrative, based on studies of analogous compounds.)

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. researchgate.net |

| Chemical Softness (S) | 1 / η | High value indicates high polarizability and high reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the propensity to act as an electrophile. researchgate.net |

Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using Fukui functions or by analyzing the MEP map. Fukui functions help to distinguish which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. The MEP map visually confirms these sites, with the most electron-rich (red) areas being prone to electrophilic attack and the most electron-poor (blue) areas being susceptible to nucleophilic attack. nih.gov

Tautomerism and Isomeric Considerations

The compound 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. nih.gov This is a common phenomenon for 2-mercaptobenzothiazole (B37678) derivatives, known as thiol-thione tautomerism. researchgate.netresearchgate.net

Thiol form: Features a sulfhydryl (-SH) group attached to the carbon at the 2-position, with an endocyclic carbon-nitrogen double bond (C=N).

Thione form: Features a thioketone (C=S) group at the 2-position, with the hydrogen atom attached to the nitrogen atom of the thiazole ring (N-H). nih.gov

Extensive computational and experimental studies on the parent 2-mercaptobenzothiazole and its derivatives have consistently shown that the thione tautomer is significantly more stable than the thiol form. researchgate.netelsevierpure.comnih.gov DFT calculations indicate that the thione form is lower in energy in both the gas phase and in solution. researchgate.netnih.gov This stability is often attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds in the thiol isomer. Therefore, 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is expected to exist predominantly in its thione tautomeric form, which is correctly named 4-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione. nih.gov

Structure-Reactivity Relationship Studies

The reactivity of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is intrinsically linked to its structure, particularly the influence of its substituents. The bromo and fluoro groups at positions 4 and 6 are strong electron-withdrawing groups due to their high electronegativity. Their presence has a profound impact on the electron density distribution of the entire benzothiazole ring system.

These electron-withdrawing effects generally lead to:

Lowering of HOMO and LUMO energy levels: The stabilization of both frontier orbitals is a common effect of electron-withdrawing substituents. nih.gov

Increased Acidity: The N-H proton in the dominant thione tautomer is expected to be more acidic compared to the unsubstituted parent compound, as the halogens help to stabilize the resulting conjugate base.

Modification of Reactive Sites: The halogens make the benzene portion of the molecule more electron-deficient, potentially influencing its susceptibility to nucleophilic aromatic substitution reactions, although such reactions are generally difficult on this ring system. The primary sites for electrophilic attack remain the electron-rich nitrogen and exocyclic sulfur atoms. researchgate.net

Computational studies on various substituted benzothiazoles have demonstrated that modifying the substituents allows for the fine-tuning of the HOMO-LUMO energy gap and other reactivity descriptors. mdpi.comasianpubs.org Therefore, the specific placement of the bromo and fluoro groups in the title compound dictates its unique electronic properties and reactivity profile, making it distinct from other substituted benzothiazoles.

Reactivity and Derivatization Chemistry of 4 Bromo 6 Fluoro 1,3 Benzothiazole 2 Thiol

Reactions Involving the Thiol (-SH) Moiety

The thiol group is the most reactive site for many transformations of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol, readily undergoing reactions typical of aromatic thiols.

S-Alkylation and S-Acylation Reactions

The nucleophilic sulfur atom of the thiol group can be easily alkylated or acylated. S-alkylation is typically achieved by treating the thiol with an alkyl halide in the presence of a base to deprotonate the thiol and form a more nucleophilic thiolate anion. This reaction proceeds via an SN2 mechanism. Similarly, S-acylation can be carried out using acylating agents such as acyl chlorides or anhydrides, also in the presence of a base to facilitate the reaction. These reactions are fundamental for introducing a wide variety of substituents at the 2-position of the benzothiazole (B30560) ring.

While specific examples for 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol are not extensively documented in publicly available literature, the reactivity is analogous to that of other substituted 2-mercaptobenzothiazoles. The general scheme for these reactions is presented below.

Table 1: Representative S-Alkylation and S-Acylation Reactions of 2-Mercaptobenzothiazoles

| Reagent | Product Type | General Conditions |

|---|---|---|

| Alkyl halide (e.g., CH₃I) | 2-(Alkylthio)benzothiazole | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

Oxidation Reactions of the Thiol Group

The thiol group of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or iodine, typically lead to the formation of the corresponding disulfide, 2,2'-dithiobis(4-bromo-6-fluoro-1,3-benzothiazole). This reaction is a common and characteristic transformation of thiols. Stronger oxidation conditions can lead to the formation of sulfonic acids, although this is a less common transformation for this class of compounds. The disulfide formation is a reversible reaction, and the disulfide bond can be cleaved by reducing agents to regenerate the thiol.

Transformations of Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the benzene (B151609) ring of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol opens up possibilities for selective functionalization through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

In nucleophilic aromatic substitution (SNAr) reactions, the rate of substitution depends on the nature of the halogen and the electronic environment of the aromatic ring. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The presence of the electron-withdrawing benzothiazole ring further activates the aryl halides towards nucleophilic attack. libretexts.org Therefore, it is expected that nucleophiles will preferentially displace the fluorine atom over the bromine atom. However, the specific reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can influence the selectivity of the substitution. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. Consequently, the bromine atom at the 4-position of 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol is expected to be significantly more reactive than the fluorine atom at the 6-position in Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the C-4 position while leaving the C-F bond intact.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.netnih.gov This method is used to introduce alkynyl substituents at the 4-position.

Table 2: Predicted Reactivity in Cross-Coupling Reactions

| Reaction | Reactive Site | Typical Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Suzuki Coupling | C-Br | Pd(PPh₃)₄, base (e.g., Na₂CO₃), ArB(OH)₂ | 4-Aryl-6-fluoro-1,3-benzothiazole-2-thiol |

| Heck Reaction | C-Br | Pd(OAc)₂, base (e.g., Et₃N), alkene | 4-Alkenyl-6-fluoro-1,3-benzothiazole-2-thiol |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. The position of substitution is directed by the combined electronic effects of the existing substituents: the bromine atom, the fluorine atom, and the fused thiazole (B1198619) ring system. Both bromine and fluorine are ortho-, para-directing deactivators. The thiazole moiety is generally considered to be deactivating. Therefore, electrophilic substitution on 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol is expected to be challenging and require harsh reaction conditions. The most likely position for substitution would be the C-7 position, which is para to the fluorine and ortho to the bromine. Studies on the nitration of related 2-substituted benzothiazoles have shown that substitution can occur on the benzene ring. osi.lv

Cycloaddition Reactions and Fused Heterocycle Formation

Extensive literature searches did not yield specific examples of cycloaddition reactions or the formation of fused heterocycles directly involving 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol as a starting material. The available research primarily focuses on the synthesis and biological activities of various benzothiazole derivatives, without detailing the specific reactivity of this particular compound in the context of cycloaddition or annulation reactions.

While the broader class of 2-mercaptobenzothiazole (B37678) derivatives is known to participate in various chemical transformations, including the formation of fused heterocyclic systems, no dedicated studies or specific data on the cycloaddition reactions of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol could be retrieved. General synthetic routes to fused benzothiazole systems often involve reactions of 2-aminobenzothiazoles or the cyclization of substituted anilines, rather than cycloaddition reactions with the 2-thiol derivative.

Therefore, a detailed discussion, including research findings and data tables on the cycloaddition reactions and fused heterocycle formation of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, cannot be provided at this time due to a lack of available scientific literature on the subject.

Potential Applications of 4 Bromo 6 Fluoro 1,3 Benzothiazole 2 Thiol in Chemical Sciences

Role in Material Science: Optical and Electronic Applications

The unique molecular architecture of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, which incorporates a benzothiazole (B30560) core with bromine and fluorine substituents, suggests its potential for the development of novel materials with interesting optical and electronic properties. The benzothiazole moiety is a well-known fluorophore, and its derivatives are extensively studied for their luminescent characteristics.

Fluorescent and Luminescent Materials

Benzothiazole derivatives are known to exhibit strong fluorescence, a property that is highly sensitive to the nature and position of substituents on the benzothiazole ring. The presence of electron-withdrawing groups like bromine and fluorine in 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol can significantly influence the electronic transitions within the molecule, potentially leading to unique fluorescent and luminescent properties. Research on analogous structures indicates that such substitutions can modulate the emission wavelength and quantum yield, making them suitable for applications such as fluorescent probes and markers. While specific studies on the fluorescent properties of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol are not yet widely published, the foundational knowledge of benzothiazole chemistry points towards a high potential for this compound in the development of new fluorescent materials.

Organic Electronic Devices

The field of organic electronics is continually searching for new materials with tailored properties for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic characteristics of benzothiazole derivatives, including their electron affinity and charge transport capabilities, make them attractive candidates for these applications. The strategic placement of bromo and fluoro substituents on the benzothiazole ring of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol can impact its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is crucial for efficient charge injection and transport in organic electronic devices. Although direct application of this specific compound in organic electronic devices has not been extensively documented, the broader class of benzothiazole-based materials has shown promise in this area.

Applications in Catalysis and Chemical Transformations

The thiol group present in 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol offers a reactive site that can be exploited in the field of catalysis. Thiol derivatives are known to act as ligands for various metal catalysts, influencing their activity and selectivity in a wide range of chemical transformations. The coordination of the thiol group to a metal center can modulate the electronic and steric environment of the catalyst, thereby enhancing its performance.

Furthermore, the benzothiazole ring itself can participate in catalytic cycles. While specific catalytic applications of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol are yet to be thoroughly investigated, the structural motifs present in the molecule suggest its potential as a ligand or precursor in the design of novel catalysts for organic synthesis.

Advanced Reagent Development in Organic Synthesis

The multifunctionality of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol, with its reactive thiol group and halogenated aromatic ring, makes it a valuable building block for the synthesis of more complex molecules. The thiol group can undergo various transformations, such as alkylation, oxidation, and coupling reactions, allowing for the introduction of diverse functionalities.

The bromine and fluorine atoms on the benzothiazole ring also provide handles for further synthetic modifications through cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures. The ability to selectively functionalize different positions of the molecule makes 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol a potentially versatile reagent for the development of new pharmaceuticals, agrochemicals, and functional materials.

Q & A

Q. Advanced Research Focus

- ¹H NMR : The NH₂ proton signal appears at δ 3.65 ppm (singlet), while aromatic protons near bromine/fluorine substituents show splitting (e.g., δ 6.81 ppm, dd, J = 4.6 Hz) .

- IR : Key peaks include NH stretch (3325 cm⁻¹), C=N (1595 cm⁻¹), and Ar-C-H (3034 cm⁻¹) .

- UV-Vis : Absorption maxima at 276.5 nm (ethanol) indicate π→π* transitions in the benzothiazole core . Discrepancies arise from solvent polarity or substituent electronic effects, necessitating cross-validation with X-ray crystallography .

What crystallographic insights explain the stability of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol derivatives?

Advanced Research Focus

X-ray diffraction reveals planar benzothiazole rings with dihedral angles <10° between aromatic systems. Non-classical stabilization involves weak π–π interactions (centroid distances ~3.7 Å) and C–H···π contacts. For example, asymmetric units in related compounds show intermolecular interactions that enhance crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.